molecular formula C14H20Cl2N2O B2919092 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride CAS No. 1052550-94-3

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride

Cat. No.: B2919092
CAS No.: 1052550-94-3
M. Wt: 303.23
InChI Key: AGPGWESEOOOUOO-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloroacetyl group and a phenylethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride typically involves the reaction of 1-phenylethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The chloroacetyl group can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

  • Substitution reactions can yield various substituted piperazine derivatives.
  • Oxidation reactions can produce ketones or alcohols.
  • Reduction reactions can result in the formation of alcohols or amines.

Scientific Research Applications

1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the modulation of biological pathways and receptor interactions.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

    1-(Chloroacetyl)piperazine hydrochloride: Lacks the phenylethyl group, which may affect its binding affinity and specificity.

    4-(1-Phenylethyl)piperazine hydrochloride: Lacks the chloroacetyl group, which may reduce its reactivity with nucleophiles.

    1-(Bromoacetyl)-4-(1-phenylethyl)piperazine hydrochloride: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may alter its reactivity and biological activity.

Uniqueness: 1-(Chloroacetyl)-4-(1-phenylethyl)piperazine hydrochloride is unique due to the presence of both the chloroacetyl and phenylethyl groups. This combination of functional groups provides a balance of reactivity and binding affinity, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-chloro-1-[4-(1-phenylethyl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-12(13-5-3-2-4-6-13)16-7-9-17(10-8-16)14(18)11-15;/h2-6,12H,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPGWESEOOOUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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